![molecular formula C15H21N3O2S B2797196 N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952997-41-0](/img/structure/B2797196.png)
N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, also known as CPTH6, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer and inflammation. This compound was first synthesized in 2008 by researchers at the University of Dundee, UK.
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to the class of 2-substituted thiazolo[3,2-a]pyrimidines . The synthesis of these compounds involves cyclocondensations of 3,4-dihydropyrimidine-2-thiones . The 2-substituted derivatives of thiazolo[3,2-a]pyrimidines are known for their high reactivity toward various electrophilic reagents .
Biological Activity
Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Anticancer Applications
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This makes them promising candidates for the development of anticancer drugs .
Antibacterial Applications
The antibacterial activity of these compounds makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory Applications
The anti-inflammatory activity of these compounds suggests potential applications in the treatment of inflammatory diseases .
Drug Design
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This makes them valuable scaffolds in drug design .
properties
IUPAC Name |
N-cycloheptyl-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-13(17-11-5-3-1-2-4-6-11)9-12-10-21-15-16-8-7-14(20)18(12)15/h7-8,11-12H,1-6,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCVKCDXIHYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
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